(4-(2-Furyl)-2-butyl)trimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Furyl)-2-butyl)trimethylammonium iodide is a chemical compound with the molecular formula C12H22INO It is a quaternary ammonium salt that features a furan ring, a butyl chain, and a trimethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Furyl)-2-butyl)trimethylammonium iodide typically involves the reaction of 4-(2-furyl)-2-butanol with trimethylamine in the presence of hydroiodic acid. The reaction proceeds through the formation of an intermediate, which is then quaternized to form the final product. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Polar solvents such as methanol or ethanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality
Purification Steps: Including crystallization and recrystallization to obtain high-purity product
Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound
Chemical Reactions Analysis
Types of Reactions
(4-(2-Furyl)-2-butyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The butyl chain can be reduced to form saturated derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide
Reduction Reagents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Silver nitrate, sodium azide
Major Products Formed
Oxidation Products: Furan-2-carboxylic acid derivatives
Reduction Products: Saturated butyl derivatives
Substitution Products: Quaternary ammonium salts with different anions
Scientific Research Applications
(4-(2-Furyl)-2-butyl)trimethylammonium iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(2-Furyl)-2-butyl)trimethylammonium iodide involves its interaction with biological membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis. It can also inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The molecular targets include:
Cell Membranes: Disruption of lipid bilayers
Enzymes: Inhibition of key metabolic enzymes
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Furyl)pentyl)trimethylammonium iodide
- (4-(2-Furyl)butyl)triethylammonium iodide
- (4-(2-Furyl)butyl)tripropylammonium iodide
Uniqueness
(4-(2-Furyl)-2-butyl)trimethylammonium iodide is unique due to its specific combination of a furan ring, a butyl chain, and a trimethylammonium group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
25433-44-7 |
---|---|
Molecular Formula |
C11H20INO |
Molecular Weight |
309.19 g/mol |
IUPAC Name |
4-(furan-2-yl)butan-2-yl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H20NO.HI/c1-10(12(2,3)4)7-8-11-6-5-9-13-11;/h5-6,9-10H,7-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
BHYDIDUGHIFVEB-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCC1=CC=CO1)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.